

Application Note: Utilizing ATTO 590 Biotin for Enhanced STED Super-Resolution Microscopy

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Compound of Interest

Compound Name: ATTO 590 biotin

Cat. No.: B12386210

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Stimulated Emission Depletion (STED) microscopy is a powerful super-resolution technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution.[1][2][3] The choice of fluorophore is critical for achieving high-quality STED imaging, requiring dyes with high photostability, a large Stokes shift, and efficient depletion at appropriate wavelengths.[4][5] ATTO 590, a rhodamine-based dye, exhibits these key characteristics, making it an excellent candidate for STED microscopy.[4][5][6] This application note details the use of **ATTO 590 biotin** in conjunction with streptavidin-based signal amplification for STED super-resolution microscopy.

ATTO 590 is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[4][5][6] The biotin conjugation allows for a versatile two-step labeling approach using fluorescently labeled streptavidin, which can enhance signal intensity and specificity.[7][8] This method is particularly advantageous for detecting low-abundance targets.[8]

Data Presentation

Photophysical Properties of ATTO 590

The photophysical properties of ATTO 590 make it highly suitable for STED microscopy. A summary of these properties is presented below.

Property	Value	Reference
Excitation Maximum (λ_{abs})	593 - 594 nm	[6] [9] [10] [11]
Emission Maximum (λ_{fl})	622 - 624 nm	[6] [9] [10] [11]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[6] [9]
Fluorescence Quantum Yield (η_{fl})	80%	[6] [9]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[6] [9]

STED Microscopy Parameters for ATTO 590

Optimal STED imaging with ATTO 590 requires careful selection of excitation and depletion lasers.

Parameter	Recommended Wavelength/Value	Reference
Excitation Laser	561 nm or 594 nm	[6]
STED Depletion Laser	775 nm	[12]
Emission Detection Window	600 - 640 nm	[13] [14]
Achieved Resolution (STED)	~81 nm to 93 nm	[14]
Achieved Resolution (Confocal)	~218 nm	[14]

Experimental Protocols

I. Indirect Immunofluorescence Labeling using Biotinylated Secondary Antibodies and ATTO 590-Streptavidin

This protocol describes a common method for labeling cellular targets for STED microscopy.

Materials:

- Cells grown on #1.5H glass coverslips (170 μm thickness)[15]
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA, 5% normal goat serum in PBS)
- Primary Antibody (specific to the target of interest)
- Biotinylated Secondary Antibody (e.g., Biotin-SP-AffiniPure Goat Anti-Mouse IgG)
- ATTO 590-Streptavidin conjugate
- Mounting Medium with a refractive index of 1.518 (e.g., TDE, ProLong Diamond)[2][3]

Procedure:

- Cell Culture and Fixation:
 - Culture cells to 50-80% confluency on high-performance glass coverslips.[3]
 - Wash cells twice with PBS.
 - Fix the cells. For membrane proteins, 4% PFA for 10 minutes at room temperature is recommended. For cytoskeletal elements, ice-cold methanol for 5-10 minutes at -20°C can be used.[3]
- Permeabilization:
 - Wash the fixed cells three times with PBS.
 - If using a non-polar fixative like PFA, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

- Blocking:
 - Wash cells twice with PBS.
 - Incubate in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[3]
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS.
 - Dilute the biotinylated secondary antibody in Blocking Buffer.
 - Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
- ATTO 590-Streptavidin Staining:
 - Wash the cells three times with PBS.
 - Dilute the ATTO 590-Streptavidin conjugate in Blocking Buffer. Recommended starting concentrations are between 1-5 µg/mL.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Mounting:
 - Wash the cells three times with PBS.
 - Mount the coverslip onto a microscope slide using a mounting medium with a refractive index matching the immersion oil (1.518).[2]
 - Allow hardening mounting media to cure for at least 24 hours before imaging.[16]

II. STED Imaging

Microscope Setup:

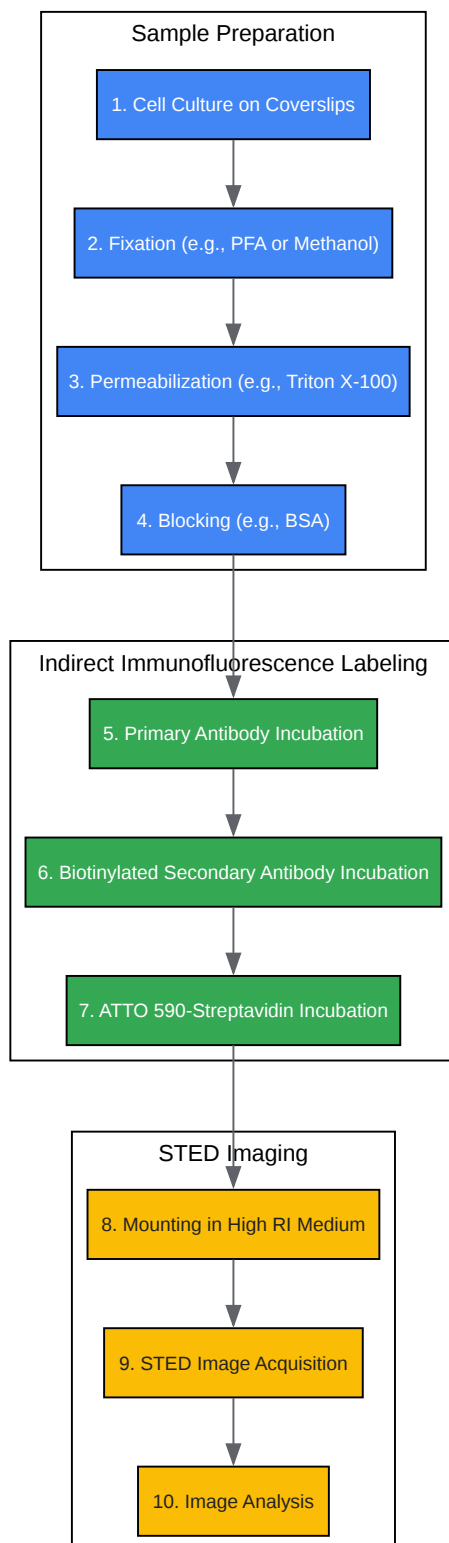
- Use a STED microscope equipped with excitation lasers covering 561 nm or 594 nm and a depletion laser at 775 nm.
- Ensure proper alignment of the excitation and depletion laser foci.

Image Acquisition:

- Locate the region of interest using the confocal mode.
- Switch to STED mode.
- Set the excitation laser power to a level that provides a good signal-to-noise ratio without causing significant photobleaching.
- Gradually increase the STED depletion laser power to achieve the desired resolution enhancement.
- Set the emission detection window to 600-640 nm to collect the ATTO 590 fluorescence.[\[13\]](#)
[\[14\]](#)
- Optimize pixel size and scan speed for high-resolution imaging. A pixel size of 20-30 nm is a good starting point.
- Acquire images and save the data for further analysis.

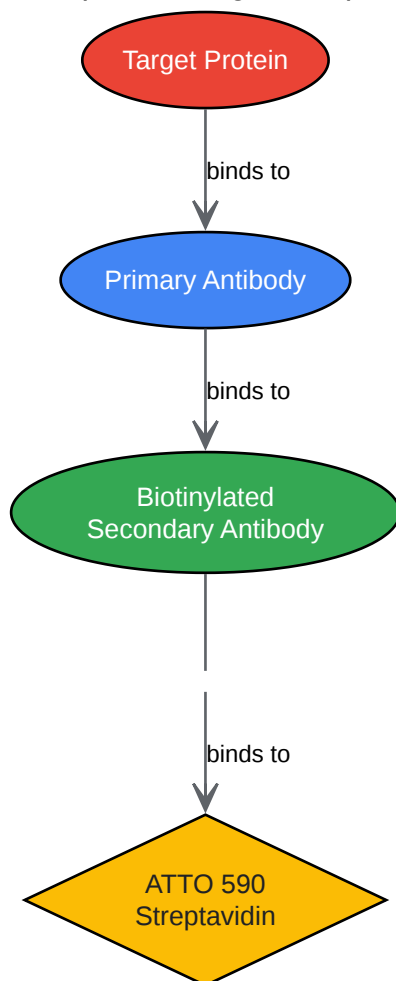
Mandatory Visualization

Experimental Workflow for STED Microscopy with ATTO 590 Biotin

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Caption: A flowchart of the key steps for preparing and imaging samples using **ATTO 590 biotin** for STED microscopy.

Biotin-Streptavidin Signal Amplification



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Caption: The binding cascade of the biotin-streptavidin signal amplification strategy.

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